8-Oxa-2-azaspiro[4.5]decane hydrochloride
Overview
Description
8-Oxa-2-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C8H16ClNO . It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of 8-Oxa-2-azaspiro[4.5]decane hydrochloride is represented by the InChI code: 1S/C8H15NO.ClH/c1-4-9-7-8(1)2-5-10-6-3-8;/h9H,1-7H2;1H .Chemical Reactions Analysis
The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of . More details about the chemical reactions involving 8-Oxa-2-azaspiro[4.5]decane hydrochloride can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Oxa-2-azaspiro[4.5]decane hydrochloride are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A synthesis method for 8-oxa-2-azaspiro[4.5]decane has been developed using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, showing its potential for producing biologically active compounds (Ogurtsov & Rakitin, 2020).
- Crystal Structure : The crystal structure of a related compound, 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, reveals insights into its molecular conformation, indicating a chiral nature (Wen, 2002).
Biological and Pharmacological Potential
- Muscarinic Agonists for Dementia : Certain derivatives of 1-oxa-8-azaspiro[4.5]decane have shown potential as M1 muscarinic agonists, which could be used for treating dementia in Alzheimer's disease (Tsukamoto et al., 1995).
- Sigma-1 Receptor Ligands : New derivatives were evaluated as selective σ1 receptor ligands, indicating potential for brain imaging agents in neurological studies (Tian et al., 2020).
- Antimicrobial Agents : Synthesis of bispiroheterocyclic systems from derivatives of 1-oxa-4-azaspiro[4.5]decane demonstrated potential as antimicrobial agents (Al-Ahmadi, 1996).
- Antitumor Activity : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and exhibited promising antitumor activity against several human cancer cell lines (Yang et al., 2019).
Chemical Reactivity and Synthesis
- Enhanced Reactivity in Synthesis : Studies on the reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in reactions with imines highlight its versatile chemical reactivity (Rashevskii et al., 2020).
- Intramolecular Hydrogen Abstraction : Research on oxa-aza spirobicycles demonstrates the capability of intramolecular hydrogen abstraction in carbohydrate systems, highlighting the compound's utility in complex chemical syntheses (Freire et al., 2002).
Safety And Hazards
While specific safety and hazard information for 8-Oxa-2-azaspiro[4.5]decane hydrochloride is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
8-Oxa-2-azaspiro[4.5]decane hydrochloride is promising for the production of important biologically active compounds . It is attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .
properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-4-9-7-8(1)2-5-10-6-3-8;/h9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLGNFCIGGNZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-2-azaspiro[4.5]decane hydrochloride | |
CAS RN |
1408074-48-5 | |
Record name | 8-oxa-2-azaspiro[4.5]decane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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